molecular formula C16H14Cl2N2O2 B6539556 3,4-dichloro-N-{4-[(methylcarbamoyl)methyl]phenyl}benzamide CAS No. 1060357-77-8

3,4-dichloro-N-{4-[(methylcarbamoyl)methyl]phenyl}benzamide

Numéro de catalogue B6539556
Numéro CAS: 1060357-77-8
Poids moléculaire: 337.2 g/mol
Clé InChI: XKYFAHMSRXGIBD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3,4-dichloro-N-{4-[(methylcarbamoyl)methyl]phenyl}benzamide (DCMBA) is a synthetic compound derived from the hydrolysis of 4-chloro-N-{4-[(methylcarbamoyl)methyl]phenyl}benzamide. It is a white crystalline powder and has a molecular weight of 335.8 g/mol. DCMBA has been studied for its potential applications in scientific research and various biochemical and physiological effects.

Mécanisme D'action

3,4-dichloro-N-{4-[(methylcarbamoyl)methyl]phenyl}benzamide has been shown to inhibit the activity of both AChE and DAGL enzymes. AChE is involved in the breakdown of the neurotransmitter acetylcholine, and its inhibition by 3,4-dichloro-N-{4-[(methylcarbamoyl)methyl]phenyl}benzamide leads to an accumulation of acetylcholine in the synaptic cleft, resulting in increased neuronal activity. 3,4-dichloro-N-{4-[(methylcarbamoyl)methyl]phenyl}benzamide has also been shown to inhibit the activity of DAGL, which is responsible for the synthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of DAGL by 3,4-dichloro-N-{4-[(methylcarbamoyl)methyl]phenyl}benzamide leads to decreased levels of 2-AG, which in turn affects the signaling of other endocannabinoids, such as anandamide.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,4-dichloro-N-{4-[(methylcarbamoyl)methyl]phenyl}benzamide have been studied in both in vitro and in vivo models. In vitro studies have shown that 3,4-dichloro-N-{4-[(methylcarbamoyl)methyl]phenyl}benzamide can inhibit both AChE and DAGL, leading to increased acetylcholine levels and decreased 2-AG levels, respectively. In vivo studies have demonstrated that 3,4-dichloro-N-{4-[(methylcarbamoyl)methyl]phenyl}benzamide can modulate the activity of the autonomic nervous system, leading to increased heart rate and blood pressure. 3,4-dichloro-N-{4-[(methylcarbamoyl)methyl]phenyl}benzamide has also been shown to increase locomotor activity in rodents, suggesting that it may have potential therapeutic applications in the treatment of neurological disorders.

Avantages Et Limitations Des Expériences En Laboratoire

3,4-dichloro-N-{4-[(methylcarbamoyl)methyl]phenyl}benzamide has several advantages and limitations for lab experiments. One of the main advantages of 3,4-dichloro-N-{4-[(methylcarbamoyl)methyl]phenyl}benzamide is its relatively low cost and easy synthesis. Additionally, 3,4-dichloro-N-{4-[(methylcarbamoyl)methyl]phenyl}benzamide has been shown to be relatively non-toxic in in vitro and in vivo models, making it a safe compound for laboratory use. However, 3,4-dichloro-N-{4-[(methylcarbamoyl)methyl]phenyl}benzamide has some limitations, such as its relatively short half-life and its potential for metabolic degradation.

Orientations Futures

There are several potential future directions for the study of 3,4-dichloro-N-{4-[(methylcarbamoyl)methyl]phenyl}benzamide. One potential direction is to further investigate its effects on the autonomic nervous system and its potential therapeutic applications. Additionally, further research could be conducted on the effects of 3,4-dichloro-N-{4-[(methylcarbamoyl)methyl]phenyl}benzamide on other neurotransmitters, such as dopamine and serotonin. Additionally, further research could be conducted on the effects of 3,4-dichloro-N-{4-[(methylcarbamoyl)methyl]phenyl}benzamide on other enzymes, such as protein kinases, and its potential applications in the treatment of various diseases. Finally, further research could be conducted on the potential toxicity of 3,4-dichloro-N-{4-[(methylcarbamoyl)methyl]phenyl}benzamide and its potential interactions with other drugs.

Méthodes De Synthèse

3,4-dichloro-N-{4-[(methylcarbamoyl)methyl]phenyl}benzamide can be synthesized from the hydrolysis of 4-chloro-N-{4-[(methylcarbamoyl)methyl]phenyl}benzamide. The reaction is conducted in aqueous base, such as potassium hydroxide, at a temperature of 100°C. The reaction time is typically between 1-2 hours and yields a white solid product. The product is then purified by recrystallization from ethyl acetate and methanol, with a yield of approximately 70%.

Applications De Recherche Scientifique

3,4-dichloro-N-{4-[(methylcarbamoyl)methyl]phenyl}benzamide has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology. It has been used as an inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. 3,4-dichloro-N-{4-[(methylcarbamoyl)methyl]phenyl}benzamide has also been studied for its ability to inhibit the enzyme diacylglycerol lipase (DAGL), which plays a role in the regulation of endocannabinoid signaling.

Propriétés

IUPAC Name

3,4-dichloro-N-[4-[2-(methylamino)-2-oxoethyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2O2/c1-19-15(21)8-10-2-5-12(6-3-10)20-16(22)11-4-7-13(17)14(18)9-11/h2-7,9H,8H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKYFAHMSRXGIBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dichloro-N-{4-[(methylcarbamoyl)methyl]phenyl}benzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.